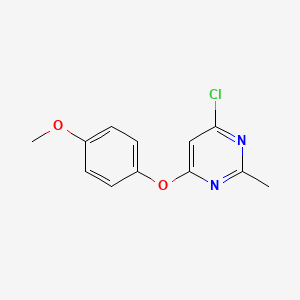

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine

Overview

Description

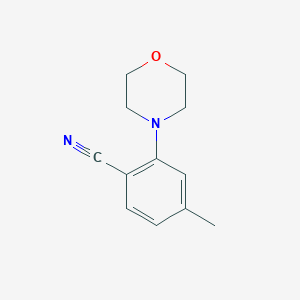

“4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine” is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 . It is a solid crystalline powder that is white in color.

Synthesis Analysis

The most commonly reported synthesis pathway involves the reaction between 4-methoxyphenol and chloroacetyl chloride to produce 2-chloro-4-methoxyacetophenone. This intermediate is then reacted with urea and ammonium carbonate to produce "4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine".Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine” is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine” are not well-documented, it’s known that pinacol boronic esters, which are similar compounds, can undergo catalytic protodeboronation .Scientific Research Applications

Environmental Impact and Sorption Behavior

Research on the sorption of phenoxy herbicides, including compounds structurally similar to 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine, has revealed their interaction with soil and environmental components. These studies suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, affecting their mobility and persistence in the environment (Werner, Garratt, & Pigott, 2012). The understanding of these interactions is crucial for assessing the environmental impact of such herbicides and developing strategies for mitigating their presence in natural ecosystems.

Bioavailability and Health Benefits of Structurally Related Compounds

Chlorogenic acid (CGA), sharing a similar methoxyphenoxy motif, is extensively studied for its therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. CGA is speculated to modulate lipid metabolism, contributing to the treatment of metabolic disorders like obesity and diabetes. This highlights the potential health benefits of compounds with similar structural features, indicating a promising area for further research into 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine and related molecules (Naveed et al., 2018).

Pharmacological and Toxicological Reviews

The genotoxicity and environmental behavior of related phenoxyacetic acids, such as 4-Chloro-2-methylphenoxyacetic acid (MCPA), have been comprehensively reviewed, providing insights into their safety and ecological impact. Such reviews are essential for understanding the broader implications of using these compounds in agricultural practices and their potential risks to human health and the environment (Elliott, 2005).

Wastewater Treatment and Environmental Remediation

Studies on the treatment of wastewater from the pesticide industry have identified various methods for removing toxic pollutants, including phenoxy acids. Biological processes and activated carbon are effective in achieving significant removal rates, underscoring the importance of appropriate treatment technologies in mitigating environmental pollution from such chemicals (Goodwin et al., 2018).

properties

IUPAC Name |

4-chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-14-11(13)7-12(15-8)17-10-5-3-9(16-2)4-6-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGLTXVRALJFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

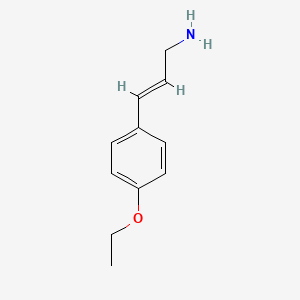

![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)

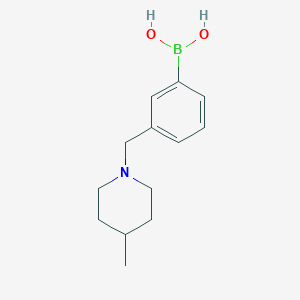

![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)

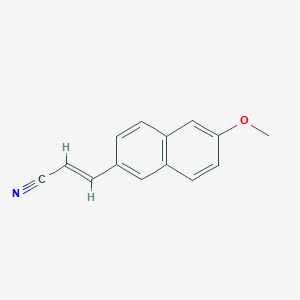

![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)

![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)